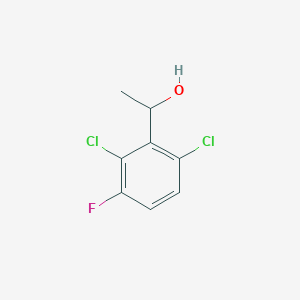

1-(2,6-Dichloro-3-fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588143 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-66-8 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2,6-Dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a chiral molecule and exists as two enantiomers, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol and (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. The racemic mixture and the individual enantiomers have distinct applications and may exhibit different biological activities.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇Cl₂FO | [1][2] |

| Molecular Weight | 209.04 g/mol | [1][2][3] |

| Appearance | White to yellow powder or crystals | [4] |

| Boiling Point | 261.3 ± 35.0 °C at 760 mmHg | [4][5] |

| Density | 1.407 ± 0.06 g/cm³ | [4][5] |

| Flash Point | 111.8 ± 25.9 °C | [4][5] |

| Storage Temperature | Refrigerator; Sealed in dry, room temperature | [5] |

Table 2: Chemical Identifiers

| Identifier | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 877397-65-4[1][4] | 330156-50-8 | 756520-66-8[5] |

| InChI Key | JAOYKRSASYNDGH-BYPYZUCNSA-N[6] | JAOYKRSASYNDGH-SCSAIBSYSA-N[3] | JAOYKRSASYNDGH-UHFFFAOYSA-N[2] |

| SMILES String | C--INVALID-LINK--O[6][7] | C--INVALID-LINK--O[3] | CC(O)c1c(Cl)ccc(F)c1Cl[2] |

Applications in Drug Development

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is a crucial intermediate in the synthesis of Crizotinib.[4][8] Crizotinib is a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK), and it is utilized as a potential antitumor agent.[4][8]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been documented. The following protocols are based on published methods.

Protocol 1: Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone

This method yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess.

Materials:

-

2',6'-dichloro-3'-fluoroacetophenone

-

2-propanol

-

RuBr₂--INVALID-LINK--

-

Potassium tert-butoxide

-

Hydrogen gas

-

Argon gas

-

Autoclave

Procedure:

-

Place 3.22 mg of RuBr₂--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into an autoclave.[1]

-

Replace the atmosphere with argon gas.[1]

-

Add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol.[1]

-

Pressurize the autoclave with hydrogen to 10 atm.[1]

-

Stir the mixture at 40°C for 21 hours.[1]

-

Confirm the reduction of hydrogen pressure, indicating the reaction has proceeded.[1]

-

The product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained at a 100% yield with an optical purity of 98.5% ee as measured by HPLC.[1]

Protocol 2: Chemical Resolution via Diastereomeric Salt Formation

This protocol describes the synthesis of the racemic mixture followed by resolution to obtain the (S)-enantiomer.

Materials:

-

(2,6-Dichloro-3-fluorophenyl)ethanone

-

Sodium borohydride

-

Phthalic anhydride

-

(S)-1-phenylethanamine

Procedure:

-

Reduce (2,6-Dichloro-3-fluorophenyl)ethanone with sodium borohydride to produce racemic this compound.[9]

-

React the resulting alcohol with phthalic anhydride to form 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid.[9]

-

React the product from the previous step with (S)-1-phenylethanamine to prepare the diastereomeric salt, (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.[9]

-

Isolate the desired diastereomer and subject it to acidification and hydrolysis to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]

-

This method results in an overall yield of 43%, with a purity of 99.8% and an ee value of 99.9%.[9]

Visualizations

Caption: Comparative workflows for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.

Spectral Data

¹H NMR data for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol has been reported as follows:

-

¹H NMR (400 MHz, Chloroform-d) δ ppm: 1.65 (d, J=6.8 Hz, 3 H), 5.58 (q, J=6.9 Hz, 1 H), 6.96-7.10 (m, 1 H), 7.22-7.36 (m, 1 H).[1]

IR and Raman spectral data are also available through databases such as PubChem.[3]

Safety and Handling

This compound is classified as an acute toxicant (oral) and requires careful handling.[2]

Table 3: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[10] In case of fire, use CO₂, dry chemical, or foam for extinction.[10]

References

- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound CAS#: 756520-66-8 [amp.chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. PubChemLite - (s)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]

- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]

- 9. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

- 10. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol

CAS Number: 877397-65-4 Synonyms: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol

This technical guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of prominent pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, detailing the compound's properties, synthesis protocols, and its role in the development of targeted cancer therapies.

Physicochemical and Safety Data

This compound is a fluorinated aromatic compound that serves as a critical building block in complex organic synthesis. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

| Property | Value | Reference |

| CAS Number | 877397-65-4 | [1][2] |

| Molecular Formula | C₈H₇Cl₂FO | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

| Appearance | White to almost white solid/powder | [2][3] |

| Density | 1.407 g/cm³ | [2] |

| Boiling Point | 261.33 °C at 760 mmHg | [2] |

| Flash Point | 111.85 °C | [2] |

| Purity | ≥99.0% | [2][4] |

| Storage | Store in a freezer, sealed in a dry place | [3][4] |

Table 2: Safety Information

| Hazard Category | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P305+P351+P338 | [3] |

| Storage Class Code | 11 (Combustible Solids) |

Role in Pharmaceutical Synthesis

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is not an active pharmaceutical ingredient (API) itself but is a crucial chiral intermediate for the synthesis of Crizotinib.[2][5] Crizotinib is a potent, selective, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][5] These kinases are key drivers in certain types of cancers, most notably in non-small cell lung cancer (NSCLC).[5][6] The specific stereochemistry of the (S)-enantiomer is essential for the efficacy of the final drug molecule.

Caption: Role of the compound as a key intermediate for Crizotinib.

Experimental Protocols

Several synthetic routes for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol have been reported, primarily involving the asymmetric reduction of its corresponding ketone precursor.

This method involves the direct, enantioselective reduction of the prochiral ketone using a chiral catalyst.

-

Starting Material: 2',6'-Dichloro-3'-fluoroacetophenone

-

Catalyst System: RuBr₂--INVALID-LINK-- and potassium tert-butoxide

-

Reagents: Hydrogen gas, 2-propanol

-

Protocol:

-

Place RuBr₂--INVALID-LINK-- (3.39×10⁻³ mmol) and potassium tert-butoxide (6.79×10⁻² mmol) into an autoclave under an argon atmosphere.[1]

-

Add 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2-propanol (2.9 mL).[1]

-

Pressurize the autoclave with hydrogen gas to 10 atm.[1]

-

Stir the mixture at 40°C for 21 hours.[1]

-

Upon completion (confirmed by the reduction in hydrogen pressure), the product (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is obtained.[1]

-

-

Yield and Purity: This method reportedly achieves a 100% yield with an optical purity of 98.5% ee.[1]

This classical method involves the resolution of a racemic mixture of the alcohol.

-

Starting Material: Racemic this compound

-

Resolving Agent: (S)-1-phenylethanamine

-

Reagents: Sodium borohydride, phthalic anhydride, acids, and bases for hydrolysis.

-

Protocol:

-

Reduce 2',6'-dichloro-3'-fluoroacetophenone with sodium borohydride to obtain racemic this compound.[7]

-

React the racemic alcohol with phthalic anhydride to form the corresponding hemiphthalate ester.[7]

-

React the hemiphthalate with (S)-1-phenylethanamine to form diastereomeric salts.[7]

-

Separate the desired diastereomer ((S)-alcohol, (S)-amine salt) by crystallization.

-

Acidify and hydrolyze the purified diastereomeric salt to yield the target (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[7]

-

-

Yield and Purity: An overall yield of 43% with a purity of 99.8% and an enantiomeric excess (ee) of 99.9% has been achieved on a pilot scale.[7]

Biocatalysis offers a green and highly selective alternative for producing the chiral alcohol.

-

Enzymatic Reduction:

-

Enzyme-catalyzed Asymmetric Hydrolysis:

-

Enzyme: Pig liver lipase

-

Protocol: The racemic alcohol is first esterified (e.g., with acetic anhydride). The lipase then selectively hydrolyzes the (S)-ester, allowing for separation from the unreacted (R)-alcohol. The resulting (S)-ester is then hydrolyzed to give the final product.[6]

-

Yield: The total yield reported for this multi-step process is around 38.9%.[6]

-

Caption: General workflow for the synthesis and quality control.

Mechanism of Action of the End Product: Crizotinib

As this compound is a precursor, understanding the mechanism of the final API, Crizotinib, is essential for appreciating its significance. Crizotinib functions by competitively inhibiting the ATP-binding sites of ALK and c-MET kinases. In cancer cells where these kinases are constitutively active due to genetic alterations (e.g., EML4-ALK fusion oncogene), this inhibition blocks downstream signaling pathways responsible for cell growth, proliferation, and survival, ultimately leading to tumor cell apoptosis.

Caption: Inhibition of ALK/c-MET signaling pathway by Crizotinib.

Conclusion

This compound, specifically the (S)-enantiomer with CAS number 877397-65-4, is a fine chemical of high importance in the pharmaceutical industry. Its value is intrinsically linked to its role as a non-interchangeable, chiral precursor to Crizotinib, a successful targeted therapy for specific cancer subtypes. The synthesis of this intermediate requires precise control over stereochemistry, which can be achieved through various advanced organic synthesis techniques, including asymmetric catalysis and biocatalysis. This guide provides the core technical information required by professionals working on the synthesis and application of this vital chemical building block.

References

- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]

- 4. High Purity (S)-1-(2,6-Dichloro-3-Fluorophenyl)ethanol at an Attractive Price [chemvonbiotech.com]

- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]

- 6. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]

- 7. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

Technical Guide: Physicochemical Properties of 1-(2,6-dichloro-3-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/Hepatocyte growth factor receptor (HGFR). A thorough understanding of its physical and chemical properties is paramount for the optimization of synthesis, purification, formulation, and for ensuring the quality and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Crizotinib.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, processing, and storage of the compound in a laboratory and industrial setting.

| Property | Value | Source |

| Appearance | White to yellow powder or crystals. | Sigma-Aldrich |

| Molecular Formula | C₈H₇Cl₂FO | PubChem, Sigma-Aldrich |

| Molecular Weight | 209.04 g/mol | PubChem, Sigma-Aldrich |

| Boiling Point | 261.3 ± 35.0 °C at 760 mmHg (Predicted) | ChemicalBook |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Flash Point | 111.8 ± 25.9 °C (Predicted) | ChemicalBook |

| pKa | 13.30 ± 0.20 (Predicted)[1] | ChemicalBook |

| logP (XLogP3) | 2.8 | Echemi |

| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[2] | Echemi |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[3][4]

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility profile is essential for reaction work-up, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is placed in a vial.

-

A small, measured volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.

-

If the solid dissolves completely, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[5][6]

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group in the molecule.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

-

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Procedure:

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken gently for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[9]

Role in Crizotinib Synthesis

This compound is a crucial chiral building block in the synthesis of Crizotinib. The stereochemistry of the alcohol is critical for the biological activity of the final drug molecule. The following diagram illustrates a common synthetic route to Crizotinib, highlighting the incorporation of this intermediate.

Caption: Synthetic pathway to Crizotinib featuring this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound, a vital intermediate in pharmaceutical synthesis. The provided experimental protocols offer a framework for the in-house determination and verification of these properties, ensuring quality control and process optimization. The visualization of its role in the Crizotinib synthesis underscores its importance in the development of targeted cancer therapies. For any further specific applications, it is recommended to perform experimental verification of these properties under the conditions of use.

References

- 1. This compound | 756520-66-8 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. agilent.com [agilent.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

1-(2,6-Dichloro-3-fluorophenyl)ethanol molecular weight and formula

An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

This compound is a chlorinated and fluorinated phenyl ethanol derivative. Its stereoisomers, particularly the (S)- and (R)-enantiomers, are of significant interest in medicinal chemistry.

Data Presentation: Molecular and Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₇Cl₂FO | [1][2][3][4][5] |

| Molecular Weight | 209.04 g/mol | [1][2][3][4][5] |

| Appearance | White powder or solid | [1][5][6] |

| Boiling Point | 261.33°C at 760 mmHg | [5] |

| Density | 1.407 g/cm³ | [5] |

| Flash Point | 111.85°C | [5] |

| InChI Key | JAOYKRSASYNDGH-UHFFFAOYSA-N | [2] |

| SMILES String | CC(O)c1c(Cl)ccc(F)c1Cl | [2] |

Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

The asymmetric synthesis of the (S)-enantiomer of this compound is crucial for the preparation of specific therapeutic agents, such as Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[5][7] Several synthetic strategies have been developed to achieve high enantiomeric purity.

Experimental Protocol: Asymmetric Reduction of 2',6'-Dichloro-3'-fluoroacetophenone

This protocol details a method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via the asymmetric reduction of its corresponding ketone.

Materials:

-

2',6'-Dichloro-3'-fluoroacetophenone

-

Isopropanol

-

RuBr₂--INVALID-LINK-- (catalyst)

-

Potassium tert-butoxide

-

Hydrogen gas

-

Argon gas

-

Autoclave reactor

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)

Procedure:

-

Place 3.22 mg of RuBr₂--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into an autoclave.[4]

-

Replace the atmosphere within the autoclave with argon gas.[4]

-

Under a continuous flow of argon, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol using a syringe.[4]

-

Pressurize the autoclave with hydrogen gas to 10 atm.[4]

-

Stir the reaction mixture at 40°C for 21 hours, monitoring for a reduction in hydrogen pressure which indicates the progress of the reaction.[4]

-

Upon completion, the product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained.[4]

-

The optical purity of the product is determined by HPLC analysis.[4]

Expected Outcome: This method has been reported to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 100% conversion and an optical purity of 98.5% ee.[4]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.

Caption: Synthesis and Analysis Workflow for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.

Alternative Synthetic Routes

Other reported methods for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol include:

-

Chemical Resolution: This involves the reduction of the precursor ketone with sodium borohydride to the racemic alcohol, followed by reaction with phthalic anhydride and subsequent resolution using a chiral amine like (S)-1-phenylethanamine.[8]

-

Enzymatic Methods: These approaches utilize enzymes such as ketone reductases for the direct asymmetric reduction of the ketone or lipases for the kinetic resolution of the racemic alcohol.[7]

While these methods are effective, they may present challenges such as longer reaction pathways or the high cost and sensitivity of enzymatic catalysts, which can limit their industrial applicability.[7]

References

- 1. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]

- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]

- 7. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]

- 8. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

solubility of 1-(2,6-dichloro-3-fluorophenyl)ethanol in organic solvents

An In-depth Technical Guide on the Solubility of 1-(2,6-dichloro-3-fluorophenyl)ethanol in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on the solubility of this compound in various organic solvents. The content is based on publicly accessible data and general laboratory procedures.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation development. This guide summarizes the known qualitative solubility data and provides a general experimental protocol for determining the solubility of such compounds.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide | Very soluble[2] |

| Methanol | Soluble[2] |

| Glacial Acetic Acid | Sparingly soluble[2] |

| Chloroform | Very slightly soluble[2] |

| Water | Practically insoluble[2] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, N,N-Dimethylformamide, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

The Crucial Role of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a first-in-class tyrosine kinase inhibitor, has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. The intricate synthesis of this life-saving drug hinges on the stereospecific introduction of a chiral side chain, a feat accomplished through the strategic use of the key intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This technical guide delves into the pivotal role of this intermediate, providing a comprehensive overview of its synthesis, its incorporation into the Crizotinib scaffold, and the critical signaling pathways targeted by the final drug. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction to Crizotinib and its Mechanism of Action

Crizotinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including ALK, MET, and ROS1.[1][2][3] In healthy cells, these kinases play crucial roles in cell growth, differentiation, and survival. However, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity, driving uncontrolled cell proliferation and tumorigenesis.[1][3][4] Crizotinib effectively inhibits the kinase activity of these aberrant fusion proteins, thereby blocking downstream signaling cascades and inducing apoptosis in cancer cells.[2][3] The primary signaling pathways disrupted by Crizotinib include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways.[5][6][7]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development of the nervous system.[4] In certain cancers, chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins.[5] These fusion proteins result in the constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways, including the RAS-RAF-MEK-MAPK, PI3K/Akt, and JAK-STAT pathways, promoting cell proliferation, survival, and cycling.[5][8]

MET Signaling Pathway

The MET proto-oncogene encodes the receptor tyrosine kinase c-Met for the hepatocyte growth factor (HGF).[9] Aberrant MET signaling, through overexpression, gene amplification, or mutation, is implicated in a wide array of human cancers.[10] Activation of the MET pathway triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, motility, and invasion.[11][12]

ROS1 Signaling Pathway

The ROS1 proto-oncogene encodes a receptor tyrosine kinase that shares structural similarity with ALK.[8] Gene fusions involving ROS1 can lead to its constitutive activation, driving oncogenesis in various cancers.[13] Activated ROS1 engages multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways, to promote cell growth and survival.[8][14]

Synthesis of the Key Intermediate: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

The synthesis of Crizotinib requires the chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The stereochemistry at this position is crucial for the drug's efficacy. Several synthetic strategies have been developed to produce this intermediate with high enantiomeric purity.

Asymmetric Catalytic Hydrogenation

A prominent method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves the asymmetric catalytic hydrogenation of the corresponding ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone. This approach utilizes a chiral catalyst to selectively produce the desired (S)-enantiomer.

| Parameter | Value | Reference |

| Starting Material | 1-(2,6-dichloro-3-fluorophenyl)ethanone | [15] |

| Catalyst | Chiral Ruthenium Complex | [15] |

| Solvent | Methanol | [15] |

| Base | Sodium Methoxide | [15] |

| Hydrogen Pressure | 1.0-4.0 MPa | [16] |

| Temperature | 30-80 °C | [15][16] |

| Reaction Time | 5-12 hours | [16] |

| Yield | >95% | [15] |

| Enantiomeric Excess (ee) | >99% | [15] |

Experimental Protocol: Asymmetric Catalytic Hydrogenation

-

To a high-pressure reactor, add 1-(2,6-dichloro-3-fluorophenyl)ethanone and a chiral ruthenium catalyst in methanol.

-

Add a solution of sodium methoxide in methanol to the reactor.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 1.0-4.0 MPa.

-

Heat the reaction mixture to 30-80 °C and stir for 5-12 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Enzymatic Reduction

An alternative and environmentally friendly approach to producing the chiral alcohol is through enzymatic reduction of the prochiral ketone. This method employs a ketoreductase enzyme to stereoselectively reduce the ketone to the desired (S)-alcohol.

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloro-5-fluoro-acetophenone | [17] |

| Enzyme | Ketoreductase | [17] |

| Cofactor | NAD+ | [17] |

| Reductant | Formic acid amine | [17] |

| Solvent | Water | [17] |

| pH | 7.0 | [17] |

| Temperature | 30 °C | [17] |

| Reaction Time | 24 hours | [17] |

| Yield | High | [17] |

| Enantiomeric Excess (ee) | High | [17] |

Experimental Protocol: Enzymatic Reduction

-

In a reaction vessel, dissolve 2,6-dichloro-5-fluoro-acetophenone in purified water.

-

Add the ketoreductase enzyme, NAD+, and formic acid amine to the reaction mixture.

-

Adjust the pH of the system to 7.0.

-

Maintain the reaction temperature at 30 °C and stir for 24 hours.

-

Upon completion, extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Incorporation of the Intermediate into the Crizotinib Scaffold

The chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical building block that is incorporated into the Crizotinib molecule through a Mitsunobu reaction. This reaction couples the alcohol with a substituted hydroxypyridine derivative.

Crizotinib Synthesis Workflow

The overall synthesis of Crizotinib is a multi-step process. A key transformation is the Mitsunobu reaction, followed by several other steps to complete the synthesis of the final active pharmaceutical ingredient (API).

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 4. massivebio.com [massivebio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 13. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]

- 16. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 17. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(2,6-dichloro-3-fluorophenyl)ethanol: Discovery, History, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a critical chiral intermediate in the manufacture of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib. This document details the compound's physicochemical and analytical properties, presents a comparative analysis of its principal synthetic methodologies, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic pathway to Crizotinib and the drug's mechanism of action through signaling pathway diagrams, serving as a vital resource for researchers in medicinal chemistry and drug development.

Introduction: Discovery and Historical Context

The discovery and development of this compound are intrinsically linked to the emergence of targeted cancer therapies in the early 21st century. Its significance arises from its role as a key chiral building block for Crizotinib, a potent small-molecule inhibitor of ALK and c-MET receptor tyrosine kinases.

The development of Crizotinib was a landmark in personalized medicine for non-small cell lung cancer (NSCLC).[1] The identification of the EML4-ALK oncogenic fusion gene in a subset of NSCLC patients created a clear therapeutic target.[2][3] Pfizer's development of Crizotinib, a multi-targeted kinase inhibitor, offered a highly effective treatment for this specific patient population.[4] The chemical structure of Crizotinib, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, necessitates the enantiomerically pure (S)-enantiomer of this compound to establish the correct stereochemistry at the benzylic ether linkage, which is crucial for its biological activity.[5] Consequently, the history of this alcohol is a history of enabling the large-scale, stereoselective synthesis of a life-saving therapeutic.

Physicochemical and Analytical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, purification, and handling.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇Cl₂FO | [6] |

| Molecular Weight | 209.05 g/mol | [6] |

| Appearance | White to off-white solid or crystalline powder | [5][7] |

| Boiling Point | 261.3 ± 35.0 °C (Predicted) | [8] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [8] |

| Flash Point | 111.85 °C | [5] |

| pKa | 13.30 ± 0.20 (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

Analytical Data

| Analysis Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.22-7.36 (m, 1H), 6.96-7.10 (m, 1H), 5.58 (q, J=6.9 Hz, 1H), 1.65 (d, J=6.8 Hz, 3H) | [1][9] |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ 208.99308, [M+Na]⁺ 230.97502 | [10] |

Synthetic Methodologies

The stereoselective synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the production of Crizotinib. Several methods have been developed to achieve high enantiomeric purity, primarily falling into three categories: enzymatic hydrolysis, asymmetric catalytic reduction, and chemical resolution.

Enzymatic Hydrolysis

This method involves the kinetic resolution of a racemic ester of this compound using a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired alcohol from the unreacted ester.

Experimental Protocol: Enzymatic Hydrolysis of Racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl acetate

-

Esterification: Racemic this compound is acetylated using acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to yield racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl acetate. The product is purified by standard workup and distillation or chromatography.

-

Enzymatic Resolution: The racemic acetate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the product alcohol and the remaining ester. The reaction is stopped when an optimal balance of conversion and ee is achieved.

-

Workup and Separation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and unreacted (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate is separated by column chromatography.

-

Hydrolysis of Unreacted Ester (Optional): The recovered (R)-ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to afford the (R)-alcohol, which can be racemized and recycled.

Asymmetric Catalytic Reduction

This is a highly efficient method that directly converts the prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, into the desired chiral alcohol using a chiral catalyst and a hydrogen source. Asymmetric transfer hydrogenation is a commonly employed variant.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,6-dichloro-3-fluoroacetophenone

-

Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl₂[(S,S)-TsDPEN], is prepared or obtained commercially.

-

Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the chiral ruthenium catalyst, a hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol), and a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Reaction Execution: 2,6-dichloro-3-fluoroacetophenone is added to the catalyst solution. The reaction mixture is stirred at a specific temperature (e.g., 25-40 °C) for a designated period (e.g., 2-24 hours).[11][12]

-

Reaction Monitoring: The conversion and enantiomeric excess of the product are monitored by GC or chiral HPLC.

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield enantiomerically enriched (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Chemical Resolution

This classical method involves the derivatization of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by crystallization. The desired enantiomer is then recovered by cleaving the chiral auxiliary.

Experimental Protocol: Chemical Resolution using a Chiral Auxiliary

-

Diastereomer Formation: Racemic this compound is reacted with an enantiomerically pure chiral acid or its derivative (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative) in a suitable solvent to form a mixture of diastereomeric esters or salts.[13][14]

-

Fractional Crystallization: The solvent is carefully chosen to allow for the selective crystallization of one of the diastereomers. The mixture is heated to dissolve the solids and then slowly cooled to induce crystallization.

-

Isolation of Diastereomer: The crystallized diastereomer is isolated by filtration and washed with a cold solvent to remove the soluble diastereomer. The purity of the isolated diastereomer is checked by HPLC or NMR.

-

Cleavage of Chiral Auxiliary: The isolated diastereomer is then treated with an acid or a base to cleave the chiral auxiliary, liberating the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

-

Purification: The final product is purified by extraction and column chromatography to remove the chiral auxiliary and any remaining impurities.

Visualization of Synthetic and Signaling Pathways

Synthesis Workflow of Crizotinib

The following diagram illustrates a representative synthetic pathway for Crizotinib, highlighting the incorporation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

References

- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. GSRS [precision.fda.gov]

- 7. genscript.com [genscript.com]

- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [amp.chemicalbook.com]

- 9. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 10. PubChemLite - (s)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]

- 11. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. orgosolver.com [orgosolver.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(2,6-dichloro-3-fluorophenyl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aromatic alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific compound, some values are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.65 | Doublet (d) | 6.8 | 3 | -CH₃ |

| 5.58 | Quartet (q) | 6.9 | 1 | -CH(OH) |

| 6.96-7.10 | Multiplet (m) | - | 1 | Ar-H |

| 7.22-7.36 | Multiplet (m) | - | 1 | Ar-H |

Solvent: Chloroform-d, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~70 | -CH(OH) |

| ~115-145 | Aromatic Carbons |

Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental data is not currently available in the public domain.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H | Stretching |

| 2850-3000 | C-H (aliphatic) | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| 1450-1600 | C=C | Aromatic Ring Stretching |

| 1050-1250 | C-O | Stretching |

| 1000-1100 | C-F | Stretching |

| 600-800 | C-Cl | Stretching |

Note: Predicted values are based on characteristic infrared absorption frequencies of functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 208/210/212 | [M]⁺ (Molecular Ion) |

| 193/195/197 | [M - CH₃]⁺ |

| 165/167 | [M - CH₃ - CO]⁺ or [M - C₂H₄O]⁺ |

| 131 | [C₆H₂Cl₂F]⁺ |

Note: Predicted fragmentation patterns are based on common fragmentation pathways for aromatic alcohols. The presence of chlorine isotopes will result in characteristic isotopic patterns.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and are intended to serve as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. No further sample preparation is required.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory. PubChem indicates that an ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR.[2]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and ensure good contact using the pressure clamp.

-

Record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: A GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-280 °C at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical range would be m/z 40-400 to ensure detection of the molecular ion and significant fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and interpret the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure and key ¹H NMR correlations for this compound.

References

commercial availability of 1-(2,6-dichloro-3-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethanol, including its commercial availability, physicochemical properties, synthesis protocols, and its significant role in pharmaceutical development.

Introduction

This compound is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, its (S)-enantiomer is a critical building block for the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in cancer therapy.[3][4] The precise stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient (API).

Commercial Availability

This compound is commercially available from various suppliers, primarily for research and development purposes. The compound is available as a racemate and as individual (R) and (S) enantiomers. Purity levels typically range from 95% to over 99%.[5][6][7][8]

Table 1: Commercial Supplier Information (Illustrative)

| Supplier Name | Available Forms | Purity | CAS Number |

| Sigma-Aldrich | (R)-enantiomer, (S)-enantiomer, Racemate | ≥95% | (R): 330156-50-8, (S): 877397-65-4, Racemate: 756520-66-8 |

| BLD Pharmatech | (R)-enantiomer | 95% | 330156-50-8[5][9] |

| Amadis Chemical | Racemate | 97% | 756520-66-8[6] |

| SynQuest Labs | Racemate | 97% | 756520-66-8[6] |

| Echemi | (S)-enantiomer | 99% | 877397-65-4[7][10] |

Note: This table is for illustrative purposes. Availability and specifications should be confirmed directly with suppliers.

Physicochemical and Safety Data

The properties of this compound have been reported by various suppliers. Key data is summarized below.

Table 2: Physicochemical and Safety Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Cl₂FO | [3] |

| Molecular Weight | 209.04 g/mol | [11] |

| Appearance | White to off-white powder or crystals | [3][8] |

| Boiling Point | 261.33°C at 760 mmHg | [3] |

| Density | 1.407 g/cm³ | [3] |

| Flash Point | 111.85°C | [3] |

| Storage | Sealed in a dry, room temperature environment or in a freezer for long-term stability. | [2][5] |

| GHS Pictogram | GHS07 (Exclamation mark) | [5][8] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][8] |

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the manufacturing of Crizotinib. Several synthetic strategies have been developed, including asymmetric reduction and chemical resolution.

This method involves the direct, stereoselective reduction of the prochiral ketone, 2,6-dichloro-3-fluoroacetophenone.

-

Reaction: Asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone.

-

Catalyst: A chiral ruthenium complex, such as RuBr₂--INVALID-LINK--, is used to induce stereoselectivity.[11]

-

Procedure Outline:

-

A pressure vessel is charged with the ruthenium catalyst and a base (e.g., potassium tert-butoxide) under an inert atmosphere (argon).[11]

-

A solution of 2,6-dichloro-3-fluoroacetophenone in a suitable solvent (e.g., 2-propanol) is added.[11]

-

The vessel is pressurized with hydrogen gas (e.g., to 10 atm) and heated (e.g., to 40°C).[11]

-

The reaction is stirred for a set period (e.g., 21 hours) until completion.[11]

-

Upon completion, the product is isolated. This method can achieve high yields (e.g., 100%) and excellent enantiomeric excess (e.g., 98.5% ee).[11]

-

This classic resolution technique involves the separation of a racemic mixture.

-

Procedure Outline:

-

Reduction: 2,6-dichloro-3-fluoroacetophenone is first reduced to racemic this compound using a non-chiral reducing agent like sodium borohydride.[12]

-

Esterification: The racemic alcohol is reacted with phthalic anhydride to form the corresponding phthalate ester.[12]

-

Salt Formation: A chiral resolving agent, such as (S)-1-phenylethanamine, is added to form diastereomeric salts.[12]

-

Separation: The diastereomeric salts, having different solubilities, are separated by fractional crystallization.

-

Hydrolysis: The desired diastereomeric salt is then acidified and hydrolyzed to yield the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[12] This process has been scaled to 100-kilogram pilot production with a reported overall yield of 43% and an enantiomeric excess of 99.9%.[12]

-

Diagrams and Workflows

The following diagram illustrates the workflow for the asymmetric synthesis of the (S)-enantiomer.

This compound is a precursor to the ALK inhibitor Crizotinib. The diagram below shows its position in the overall synthetic pathway.

References

- 1. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]

- 2. High Purity (S)-1-(2,6-Dichloro-3-Fluorophenyl)ethanol at an Attractive Price [chemvonbiotech.com]

- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]

- 5. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]

- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [sigmaaldrich.com]

- 9. 330156-50-8|(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

Methodological & Application

synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol from 2',6'-dichloro-3'-fluoroacetophenone

Application Note and Protocol: Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Topic: A detailed protocol for the asymmetric , a key intermediate in the synthesis of pharmacologically active molecules such as Crizotinib.[1] This document provides a robust methodology for achieving high yield and enantioselectivity.

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other biologically active compounds.[2] (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block, notably serving as a key intermediate in the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[1]

Several methods exist for the asymmetric reduction of ketones, including enzymatic reductions, chemical resolutions, and catalytic asymmetric reductions using chiral catalysts.[1][3][4] Among these, asymmetric hydrogenation and transfer hydrogenation catalyzed by transition metal complexes, such as those based on Ruthenium (Ru), have proven to be highly efficient and selective.[3][5][6] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is another powerful method for achieving high enantioselectivity in ketone reductions.[7][8][9][10]

This application note details a highly effective protocol for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone using a chiral Ruthenium catalyst. The described method provides excellent yield and high enantiomeric excess (e.e.).

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on a reported procedure for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone.[11]

2.1. Materials and Reagents

-

2',6'-dichloro-3'-fluoroacetophenone

-

RuBr₂--INVALID-LINK--

-

Potassium tert-butoxide

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

-

Argon gas (high purity)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (anhydrous)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

2.2. Equipment

-

Autoclave or high-pressure reactor

-

Schlenk line or glove box for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Syringes for liquid transfer

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)

2.3. Reaction Setup and Procedure

-

In an autoclave, add RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, S/C ratio = 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).[11]

-

Purge the autoclave with argon gas to ensure an inert atmosphere.[11]

-

Under the argon atmosphere, add 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) and 2-propanol (2.9 mL) using syringes.[11]

-

Seal the autoclave and pressurize it with hydrogen gas to 10 atm.[11]

-

Stir the reaction mixture at 40°C for 21 hours.[11]

-

Monitor the reaction by observing the drop in hydrogen pressure.[11]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

2.4. Work-up and Purification

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified if necessary, for instance, by silica gel column chromatography, although the reported procedure indicates the direct product is of high purity.

2.5. Characterization and Analysis

The optical purity of the (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is determined by chiral HPLC analysis.[11]

-

HPLC System: DAICEL CHIRALPAK AD-RH column[11]

-

Mobile Phase: Acetonitrile/Water = 25/75[11]

-

Flow Rate: 0.5 mL/min[11]

-

Column Temperature: 25°C[11]

-

Detection: UV at 220 nm[11]

-

Retention Times:

The chemical structure and purity can be confirmed by ¹H NMR spectroscopy. The expected shifts are: ¹H NMR (400 MHz, Chloroform-d) δ ppm 1.65 (d, J=6.8 Hz, 3 H), 5.58 (q, J=6.9 Hz, 1 H), 6.96-7.10 (m, 1 H), 7.22-7.36 (m, 1 H).[11]

Data Presentation

The following table summarizes the key quantitative data for the asymmetric hydrogenation protocol.

| Parameter | Value | Reference |

| Substrate | 2',6'-dichloro-3'-fluoroacetophenone | [11] |

| Catalyst | RuBr₂--INVALID-LINK-- | [11] |

| Substrate/Catalyst Ratio | 1000 | [11] |

| Base | Potassium tert-butoxide | [11] |

| Solvent | 2-Propanol | [11] |

| Hydrogen Pressure | 10 atm | [11] |

| Temperature | 40°C | [11] |

| Reaction Time | 21 hours | [11] |

| Yield | 100% | [11] |

| Enantiomeric Excess (e.e.) | 98.5% | [11] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Catalytic Cycle Overview

Caption: Simplified overview of the catalytic cycle for asymmetric hydrogenation.

Conclusion

The protocol described provides an efficient and highly stereoselective method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The use of the chiral Ruthenium catalyst, RuBr₂--INVALID-LINK--, under optimized conditions, results in a quantitative yield and excellent enantiomeric excess. This makes the process suitable for applications in pharmaceutical development and manufacturing where high optical purity is essential. The detailed analytical method also ensures accurate determination of the product's enantiomeric purity.

References

- 1. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]

- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric reduction of ketones [ns1.almerja.com]

- 10. grokipedia.com [grokipedia.com]

- 11. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Asymmetric Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the chiral alcohol 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established and effective methodologies, including asymmetric hydrogenation with a Noyori-type catalyst and a biocatalytic approach utilizing an aldehyde ketone reductase. A chemical resolution method is also presented for comparative purposes.

Introduction

The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are critical building blocks in medicinal chemistry. The precise stereochemistry of this alcohol is often paramount to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, the development of robust and highly enantioselective synthetic routes is of significant interest. This guide offers detailed procedures and comparative data to assist researchers in selecting and implementing the most suitable method for their specific requirements.

Data Summary of Synthetic Methodologies

The following table summarizes the quantitative data for the different synthetic approaches to obtaining enantiomerically enriched (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

| Method | Catalyst/Enzyme | Reducing Agent / Co-substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | H₂ (10 atm) | 2-Propanol | 40 | 21 | 100 | 98.5 |

| Biocatalytic Reduction | Aldehyde Ketone Reductase (AKR) | Not specified | Not specified | - | - | up to 90.8 | 99.98 |

| Chemical Resolution | (S)-1-phenylethanamine | - | - | - | - | 43 (overall) | 99.9 |

Protocol 1: Asymmetric Hydrogenation using a Noyori-Type Ruthenium Catalyst

This protocol describes the enantioselective reduction of 2',6'-dichloro-3'-fluoroacetophenone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using a chiral ruthenium catalyst.[1]

Experimental Workflow

Caption: Workflow for Asymmetric Hydrogenation.

Materials

-

2',6'-dichloro-3'-fluoroacetophenone

-

RuBr₂--INVALID-LINK--

-

Potassium tert-butoxide

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave reactor

-

Standard laboratory glassware

-

HPLC with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)

Procedure

-

In an argon-filled glovebox, charge a glass liner for the autoclave with RuBr₂--INVALID-LINK-- (3.22 mg, 3.39 x 10⁻³ mmol, S/C = 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).

-

Seal the liner, remove it from the glovebox, and place it inside the autoclave.

-

Evacuate the autoclave and backfill with argon gas (repeat three times).

-

To the sealed autoclave, add 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) and 2.9 mL of anhydrous 2-propanol via syringe.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Heat the reaction mixture to 40°C and stir for 21 hours. Monitor the hydrogen pressure to follow the reaction progress.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

The resulting solution contains (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The yield can be determined by quantitative analysis, and it is reported to be 100%.[1]

-

Determine the optical purity by chiral HPLC analysis. Using a DAICEL CHIRALPAK AD-RH column with a mobile phase of acetonitrile/water (25/75) at a flow rate of 0.5 mL/min and detection at 220 nm, the retention times are approximately 56.1 min for the (S)-enantiomer and 64.5 min for the (R)-enantiomer, resulting in an enantiomeric excess of 98.5% ee.[1]

Protocol 2: Biocatalytic Reduction using Aldehyde Ketone Reductase (AKR)

This section outlines the application of an aldehyde ketone reductase (AKR) for the asymmetric synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This method offers a green chemistry approach with high enantioselectivity.[2]

Conceptual Workflow

Caption: General Workflow for Biocatalytic Reduction.

General Protocol Outline